2-(Bromomethyl)-5-nitrobenzonitrile
Overview
Description
- 2-(Bromomethyl)-5-nitrobenzonitrile is a chemical compound with the molecular formula C₈H₅BrN₂O₂ .
- It contains a bromomethyl group, a nitro group, and a benzonitrile moiety.
- The compound is a pale yellow solid.
Synthesis Analysis
- The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile can be achieved through various methods, including bromination of the corresponding precursor or direct functionalization of the nitrobenzonitrile ring.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with a bromomethyl group attached at one position and a nitro group at another position.
- The benzonitrile group provides the nitrile functionality.
Chemical Reactions Analysis
- 2-(Bromomethyl)-5-nitrobenzonitrile can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
- It can react with nucleophiles (e.g., amines) or undergo halogen exchange reactions.
Physical And Chemical Properties Analysis
- 2-(Bromomethyl)-5-nitrobenzonitrile is a solid with a melting point around 72-74°C.
- It is flammable, causes skin and eye irritation, and may cause respiratory irritation.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis of Novel Compounds : The reactivity of nitrobenzonitriles, including derivatives similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been utilized in synthesizing novel compounds. For example, reactions of 2-amino-5-nitrobenzonitrile with various ketones have led to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).
Biological Applications
- Herbicide Resistance in Transgenic Plants : The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has been studied for its effects in transgenic plants expressing a bacterial detoxification gene. This research demonstrates how specific genes can confer resistance to herbicides in plants (Stalker et al., 1988).
Thermophysical Properties
- Thermophysical Study : The behavior of nitrobenzonitriles, including structures similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been analyzed through thermophysical studies. For instance, heat capacities and enthalpies of transitions of nitrobenzonitriles were measured to understand their thermal properties (Jiménez et al., 2002).
Molecular Structure Analysis
- Structural Analysis : Investigations into the molecular structure of nitrobenzonitriles have been conducted to understand the effects of electron-withdrawing substituents on the phenyl ring. These studies provide insight into the structural dynamics of such compounds (Graneek et al., 2018).
Pharmacological Research
- Antiproliferative Activity : Compounds structurally related to 2-(Bromomethyl)-5-nitrobenzonitrile have been synthesized and evaluated for their antiproliferative activity. This highlights the potential of these compounds in medicinal chemistry research (Otmar et al., 2004).
Environmental Chemistry
- Phototransformation Studies : The environmental phototransformation of compounds similar to 2-(Bromomethyl)-5-nitrobenzonitrile has been studied, particularly focusing on how these compounds degrade and interact under certain conditions (Kochany & Choudhry, 1990).
Analytical Chemistry
- Detection of Genotoxic Impurities : Analytical methods have been developed for detecting potential genotoxic impurities in pharmaceutical compounds, including those related to 2-(Bromomethyl)-5-nitrobenzonitrile, emphasizing its relevance in quality control in drug manufacturing (Gaddam et al., 2020).
Safety And Hazards
- The compound is considered hazardous due to its flammability, skin and eye irritation potential, and respiratory effects.
- Proper precautions should be taken during handling and storage.
Future Directions
- Further research could explore alternative synthetic routes, investigate its biological activity, and evaluate its potential applications.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
properties
IUPAC Name |
2-(bromomethyl)-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZUXLVICWXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623617 | |
Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-nitrobenzonitrile | |
CAS RN |
288252-67-5 | |
Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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